
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole (DBDFT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a thiazole ring, two bromine atoms, and a difluoromethyl group.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole is not fully understood, but it is believed to interact with specific biomolecules through covalent bonding or hydrogen bonding. This interaction leads to changes in the structure and function of the biomolecule, resulting in the observed effects.
Biochemical and Physiological Effects:
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been shown to have various biochemical and physiological effects. It has been found to selectively bind to certain proteins, enzymes, and DNA, leading to changes in their activity and function. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also been shown to inhibit the growth of cancer cells and viruses, making it a potential anti-cancer and anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has several advantages for lab experiments, including its high selectivity and sensitivity for certain biomolecules. It can also be easily synthesized and purified, making it readily available for research studies. However, 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole. One area of interest is the development of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole as a potential anti-cancer and anti-viral agent. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is the use of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole as a fluorescent probe for imaging biomolecules in living cells. Additionally, research on the synthesis and optimization of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole can lead to the development of new compounds with improved properties and applications.
Conclusion:
In conclusion, 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole is a chemical compound with potential applications in various scientific research fields. Its unique structure allows it to selectively bind to certain biomolecules, making it a valuable tool in biochemical research. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also shown promising results as an anti-cancer and anti-viral agent. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole can be synthesized through a multi-step process starting with the reaction of 2,4-dibromo-5-chloromethylthiazole with difluoromethyl magnesium bromide. This reaction yields 2,4-dibromo-5-(difluoromethyl)thiazole, which is then oxidized to form 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole. The synthesis of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been used in various scientific research studies due to its potential applications as a fluorescent probe, anti-cancer agent, and anti-viral agent. Its unique structure allows it to selectively bind to certain biomolecules, making it a valuable tool in biochemical research. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also shown promising results in inhibiting the growth of cancer cells and viruses, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
2,4-dibromo-5-(difluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKFAUJOUVSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)
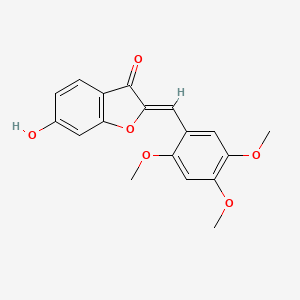
![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)
![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)
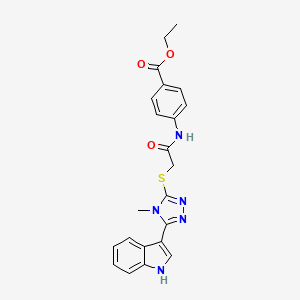
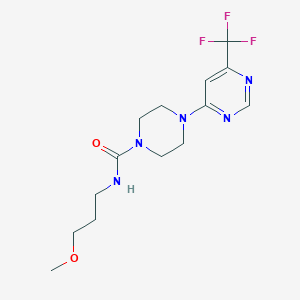
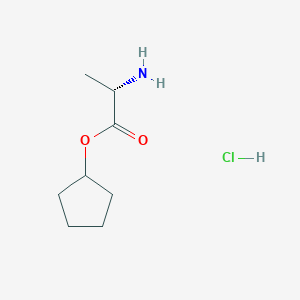
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)
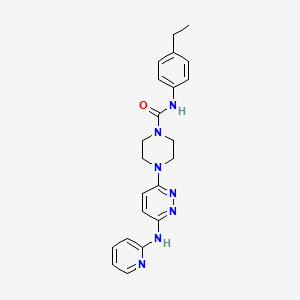

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)